molecular formula C11H16FN3O3S B2608395 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine CAS No. 2034430-21-0

2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine

Cat. No.: B2608395
CAS No.: 2034430-21-0
M. Wt: 289.33
InChI Key: XLAYCYFDXKQBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a fluorine atom at the 5-position and a piperidin-3-yloxy group modified by an ethylsulfonyl moiety at the 1-position. This structure confers unique physicochemical properties, such as enhanced solubility and metabolic stability compared to non-sulfonylated analogs. The ethylsulfonyl group likely influences receptor binding kinetics, while the 5-fluorine substitution may modulate electronic effects on the pyrimidine ring, impacting interactions with biological targets such as kinases or G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

2-(1-ethylsulfonylpiperidin-3-yl)oxy-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O3S/c1-2-19(16,17)15-5-3-4-10(8-15)18-11-13-6-9(12)7-14-11/h6-7,10H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAYCYFDXKQBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions using reagents such as ethylsulfonyl chloride.

    Attachment of the Fluoropyrimidine Moiety: The fluoropyrimidine moiety is attached through nucleophilic substitution reactions, often using fluoropyrimidine derivatives as starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several GPCR-targeting molecules documented in the literature. Below is a detailed analysis of its analogs and their pharmacological distinctions:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Modifications Target/Activity Reference
2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine Pyrimidine 5-Fluoro, 1-ethylsulfonyl-piperidin-3-yloxy Kinase inhibition (hypothesized) N/A
CP99994 Piperidine 2-Methoxybenzylamino, phenyl NK1 receptor antagonist
LY303870 (Lanepitant) Indole-piperidine hybrid N-acetylamino, 4-(piperidin-1-yl)piperidinyl NK1 receptor antagonist
Aprepitant Triazolone-morpholine 3,5-Bis(trifluoromethyl)phenyl, fluorophenyl NK1 receptor antagonist
GR159897 Indole-piperidine 4-Methoxy, phenylsulfinylmethyl NK2 receptor antagonist

Key Observations :

Piperidine Modifications: The ethylsulfonyl group in the target compound replaces bulkier substituents (e.g., phenylsulfinylmethyl in GR159897 or trifluoromethyl groups in Aprepitant). Unlike CP99994, which lacks sulfonylation, the ethylsulfonyl moiety enhances polarity, possibly mitigating off-target interactions observed in non-sulfonylated piperidines.

Fluorine Substitution :

  • The 5-fluorine on pyrimidine mirrors fluorophenyl groups in Aprepitant, which are critical for NK1 receptor affinity. However, fluoropyrimidines may exhibit distinct electronic profiles compared to fluorobenzenes, altering target selectivity .

Target Specificity: LY303870 and Aprepitant are NK1 antagonists, but the target compound’s pyrimidine core diverges from their triazolone or indole scaffolds.

Research Findings and Mechanistic Insights

  • Receptor Binding : Piperidine sulfonylation in analogs like SR140333 correlates with prolonged receptor residence time due to hydrogen bonding with sulfonyl oxygen . This property may extend to the target compound.
  • Metabolic Stability : Ethylsulfonyl groups (vs. methyl or aryl sulfonates) reduce CYP450-mediated oxidation, as seen in GR94800 derivatives. This modification likely enhances the compound’s half-life .
  • Fluorine Impact : 5-Fluoropyrimidines, unlike 5-chloro or bromo analogs, minimize steric bulk while maintaining electronegativity, a balance critical for ATP-competitive kinase inhibitors (e.g., gefitinib analogs) .

Biological Activity

2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is a synthetic compound belonging to the piperidine derivatives class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethylsulfonyl group and a fluoropyrimidine moiety. The presence of fluorine in the pyrimidine ring enhances its biological activity by influencing lipophilicity and receptor binding affinities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may modulate various signaling pathways, although detailed pathways remain to be fully elucidated.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The IC50 values for related compounds have been reported in the low micromolar range, demonstrating potent antitumor activity .

Antiviral and Antimicrobial Properties

The compound is also being investigated for antiviral and antimicrobial activities. Preliminary studies suggest that it may inhibit viral replication and bacterial growth, making it a candidate for further exploration in infectious disease treatment.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit specific cancer cell lines. For example, studies showed a dose-dependent inhibition of cell growth in prostate cancer cells, with observed apoptosis markers such as caspase activation and PARP cleavage .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in vivo. In one study, administration of similar piperidine derivatives resulted in significant tumor reduction in xenograft models, supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
This compoundPiperidine + Ethylsulfonyl + FluoropyrimidineAnticancer, AntiviralTBD
2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidineSimilar structure without fluorine at position 5AnticancerTBD
2-((1-(Styrylsulfonyl)piperidin-3-yl)oxy)pyrimidineStyrylsulfonyl group instead of ethylsulfonylAntimicrobialTBD

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-((1-(ethylsulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves coupling 5-fluoropyrimidine derivatives with functionalized piperidine intermediates. For example, thiourea and catalytic p-toluenesulfonic acid have been used in analogous pyrimidine syntheses to promote cyclization and improve yields . Optimization may include solvent selection (e.g., dichloromethane for inert conditions), temperature control (room temperature to 60°C), and purification via column chromatography or recrystallization . Monitor reaction progress using TLC or HPLC with UV detection (λ = 254 nm).

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Assign peaks in 1H^1H-NMR (e.g., piperidine protons at δ 2.5–3.5 ppm, fluoropyrimidine aromatic protons at δ 8.0–8.5 ppm) and 13C^{13}C-NMR (e.g., sulfonyl carbon at ~110 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ for C11_{11}H15_{15}FN3_3O3_3S: ~288.3 Da).
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; target >98% purity .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in biological activity studies of this compound (e.g., inconsistent IC50_{50} values across assays)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer conditions (e.g., pH 6.5 ammonium acetate buffer as in kinase assays) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Target Selectivity Profiling : Use panels of related enzymes (e.g., kinases, phosphatases) to rule off-target effects. For example, fluoropyrimidines may interact with adenosine receptors or phosphodiesterases .
  • Data Normalization : Include reference standards (e.g., 5-fluorooxindole for fluorinated analogs) to calibrate activity measurements .

Q. How can computational modeling predict the pharmacokinetic properties and target binding modes of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with targets such as G protein-coupled receptors (GPCRs) or ion channels. The ethylsulfonyl group may engage in hydrogen bonding with lysine/arginine residues .
  • ADME Prediction : Tools like SwissADME estimate logP (~2.1), aqueous solubility (~0.1 mg/mL), and blood-brain barrier permeability (low). Validate with in vitro Caco-2 assays .

Q. What experimental designs are suitable for investigating the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer :

  • Incubation Protocol : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • Metabolite Identification : Look for phase I metabolites (e.g., hydroxylation at piperidine or ethylsulfonyl groups) and phase II conjugates (glucuronidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.